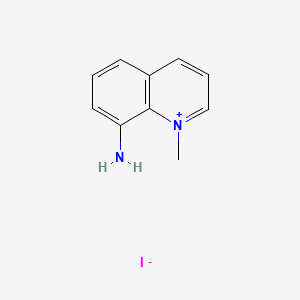
1-Methyl-8-aminoquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-8-aminoquinolinium iodide is a heterocyclic organic compound that belongs to the quinolinium family This compound is characterized by the presence of a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-aminoquinolinium iodide typically involves the alkylation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with methyl iodide under basic conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-8-aminoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinolinium ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quinolinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various quinolinium salts depending on the nucleophile used.
Scientific Research Applications
1-Methyl-8-aminoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of protein-protein interactions, particularly in the context of amyloid formation.
Medicine: Explored for its antimalarial properties, similar to other 8-aminoquinoline derivatives.
Industry: Utilized in the development of materials with nonlinear optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-8-aminoquinolinium iodide involves its interaction with molecular targets such as proteins and enzymes. For instance, it has been shown to inhibit the aggregation of hen egg white lysozyme by binding to the protein and raising the activation energy barrier for misfolding and aggregation. This property makes it a potential candidate for therapeutic applications in amyloid-related diseases.
Comparison with Similar Compounds
8-Aminoquinoline: The parent compound without the methyl group.
1-Methylquinolinium iodide: Lacks the amino group at the 8-position.
N-Methyl-8-(alkoxy)quinolinium iodide: Contains an alkoxy group instead of an amino group.
Uniqueness: 1-Methyl-8-aminoquinolinium iodide is unique due to the presence of both the methyl and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein aggregation sets it apart from other quinoline derivatives.
Properties
CAS No. |
32907-28-1 |
|---|---|
Molecular Formula |
C10H11IN2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1-methylquinolin-1-ium-8-amine;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-12-7-3-5-8-4-2-6-9(11)10(8)12;/h2-7H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
YUUQNTIQGHLPGT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC2=C1C(=CC=C2)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















